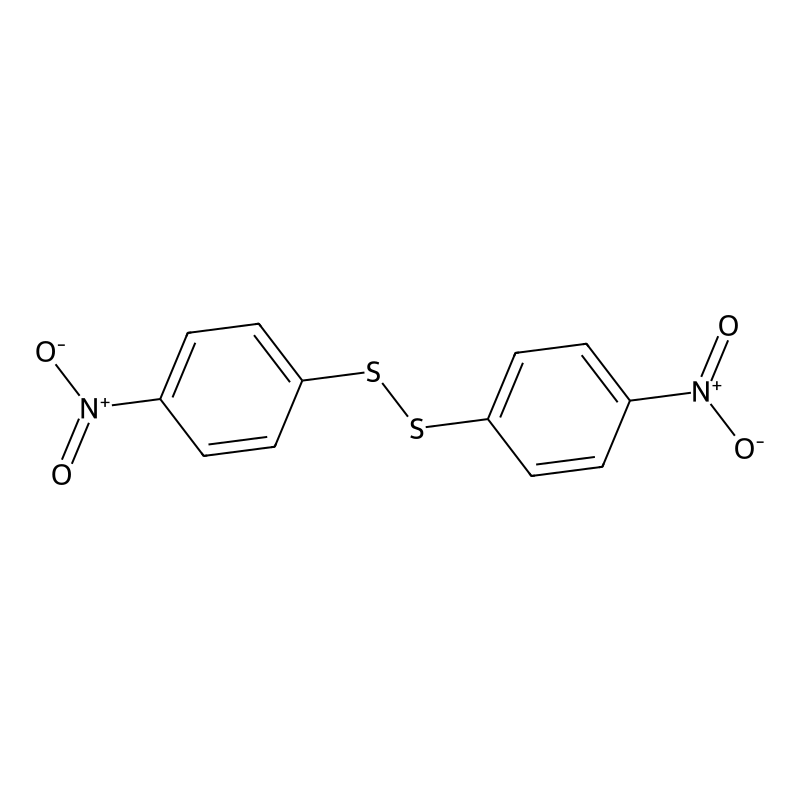

Bis(4-nitrophenyl) disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Molecular Structure Analysis

The key feature of bis(4-nitrophenyl) disulfide is its central disulfide bond (S-S) linking two aromatic rings. Each ring contains a nitro group (NO₂) attached to the para (4th) position. This structure gives the molecule several notable aspects:

- Aromatic character: The presence of alternating double bonds in the rings grants aromatic stability, influencing reactivity.

- Electron-withdrawing nitro groups: These groups pull electron density away from the ring and the S-S bond, affecting its reactivity.

- Polarity: The molecule has a polar character due to the uneven distribution of electrons caused by the nitro groups.

Chemical Reactions Analysis

Synthesis

A common method for synthesizing bis(4-nitrophenyl) disulfide involves reacting p-nitrochlorobenzene with potassium xanthate in hot ethanol [].

Balanced Chemical Equation:

2C₄H₄NO₂Cl + K₂X → (C₄H₄NO₂S)₂ + 2KCl (X = xanthate)

Decomposition

Under high temperatures, the S-S bond can break, forming the corresponding sulfhydryl derivatives (thiophenols) [].

(C₄H₄NO₂S)₂ → 2C₄H₄NO₂SH

Other Reactions

Bis(4-nitrophenyl) disulfide can participate in various reduction reactions, where the S-S bond is cleaved by reducing agents.

Physical and Chemical Properties

- Melting Point: 156-157 °C []

- Boiling Point: Decomposes before boiling []

- Solubility: Soluble in glacial acetic acid, insoluble in water []

- Stability: Relatively stable under ambient conditions but decomposes at high temperatures [].

Mechanism of Action (Not Applicable)

Currently, there is no documented research on the specific mechanism of action of bis(4-nitrophenyl) disulfide in biological systems.

- Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

- Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the nitrophenyl groups.

- Oxidative Reactions: It can also engage in oxidation reactions, forming sulfonic acids or sulfoxides under certain conditions .

Research indicates that bis(4-nitrophenyl) disulfide exhibits biological activity, particularly in the realm of antimicrobial and anticancer properties. Its ability to generate reactive oxygen species may contribute to its cytotoxic effects against various cancer cell lines. Moreover, its interactions with thiol-containing biomolecules suggest potential applications in redox biology and therapeutic development .

Several methods have been developed for synthesizing bis(4-nitrophenyl) disulfide:

- Direct Synthesis from 4-Nitrophenol: This involves the reaction of 4-nitrophenol with sulfur dichloride or other sulfur sources under controlled conditions.

- Oxidation of Thiol Precursors: Thiols can be oxidized using oxidizing agents like hydrogen peroxide or iodine to form the disulfide.

- Electrophilic Aromatic Substitution: This method utilizes electrophilic substitution reactions on aromatic rings to introduce the nitro groups before forming the disulfide bond .

Bis(4-nitrophenyl) disulfide finds applications across various fields:

- Chemical Reagent: It serves as a versatile reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

- Antimicrobial Agent: Its biological properties make it a candidate for developing new antimicrobial agents.

- Research Tool: Used in studies related to redox reactions and thiol chemistry, it helps elucidate mechanisms involving sulfur compounds .

Studies on bis(4-nitrophenyl) disulfide have focused on its interactions with biological molecules, particularly proteins and enzymes containing thiol groups. These interactions can lead to modifications that affect protein function, making it a useful tool in biochemical research. Investigations into its binding affinities and reaction kinetics provide insights into its potential therapeutic applications .

Several compounds share structural similarities with bis(4-nitrophenyl) disulfide, including:

| Compound Name | Formula | Key Features |

|---|---|---|

| 4-Nitrophenyl disulfide | C_{12}H_{10}N_{2}O_{4}S_{2} | Similar structure but lacks one nitro group |

| Bis(2-nitrophenyl) disulfide | C_{12}H_{10}N_{2}O_{4}S_{2} | Variants in position of nitro groups |

| Bis(phenyl) disulfide | C_{12}H_{10}S_{2} | Lacks nitro groups, different reactivity |

Uniqueness of Bis(4-nitrophenyl) Disulfide

The uniqueness of bis(4-nitrophenyl) disulfide lies in its specific arrangement of nitro groups on the aromatic rings, which enhances its reactivity and biological activity compared to similar compounds. Its ability to participate in both oxidation and reduction reactions makes it particularly versatile for applications in organic synthesis and medicinal chemistry .

Classical Reduction and Oxidation Approaches

The traditional synthesis of bis(4-nitrophenyl) disulfide relies primarily on the reduction of aromatic sulfonyl chlorides followed by oxidative coupling [7]. The most established conventional method involves the treatment of 4-nitrobenzenesulfonyl chloride with hydriodic acid under reflux conditions [7]. This procedure, originally developed for meta-nitrophenyl disulfide synthesis, has been adapted for the para-nitro derivative [5] [7].

In this classical approach, 4-nitrobenzenesulfonyl chloride is treated with 55-58% hydriodic acid at elevated temperatures for approximately three hours [7]. The reaction mixture is then cooled and treated with sodium bisulfite to reduce excess iodine, yielding the desired disulfide product [7]. This method typically achieves yields ranging from 86-91% after purification through recrystallization from acetone [7].

Xanthate-Mediated Synthesis

Another conventional route involves the use of potassium xanthate as an intermediary for thiol formation . In this method, 4-nitrochlorobenzene is reacted with potassium ethyl xanthate in hot ethanol, followed by hydrolysis to yield the corresponding thiol . The thiol intermediate is subsequently oxidized using potassium ferrocyanide or dilute nitric acid to form the disulfide linkage .

This xanthate approach provides an alternative pathway that avoids the use of strongly acidic conditions required in the hydriodic acid method [23] [24]. The reaction proceeds through the formation of a carbon-sulfur bond via nucleophilic substitution, followed by controlled oxidation to achieve disulfide formation [25].

Thiol Oxidation Pathways

Direct oxidation of 4-nitrophenyl thiol represents another conventional approach to bis(4-nitrophenyl) disulfide synthesis [13]. This method employs various oxidizing agents including iodine, hydrogen peroxide, and dimethyl sulfoxide [30] [31] [34]. The oxidation reaction follows a nucleophilic substitution mechanism where the thiolate anion attacks the oxidizing agent, resulting in disulfide bond formation [13].

The reaction kinetics of thiol oxidation demonstrate first-order dependency on both thiol and oxidant concentrations, consistent with a bimolecular mechanism [13]. The deprotonated thiolate serves as the nucleophile, attacking the electrophilic center to form the sulfur-sulfur bond [13].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Contemporary synthetic methodologies have incorporated microwave irradiation to enhance reaction efficiency and reduce synthesis times [18] [19] [21]. Microwave-assisted disulfide formation offers significant advantages over conventional heating, including improved reaction rates and higher yields [21]. The application of microwave energy facilitates rapid heating and promotes efficient molecular interactions [18].

Research has demonstrated that microwave-assisted synthesis of aromatic disulfides can be completed within 15 minutes at 90°C, compared to several hours required for conventional heating methods [18] [19]. The optimal conditions typically involve the use of potassium phosphate as a base in aqueous media, achieving yields exceeding 80% for various disulfide compounds [18].

Flow Chemistry Implementation

Flow chemistry represents a significant advancement in disulfide synthesis, offering improved control over reaction parameters and enhanced scalability [20]. The continuous flow approach utilizes phase transfer catalysis to facilitate the substitution of organohalides with disodium disulfide [20]. This methodology employs tetra-n-butylammonium bromide as a phase transfer catalyst in a biphasic system [20].

The flow reactor setup consists of two syringe pumps delivering separate streams containing the organohalide with phase transfer catalyst in organic solvent and disodium disulfide in aqueous solution [20]. The reaction occurs in a polytetrafluoroethylene coil reactor with residence times ranging from 10 to 60 minutes [20]. This approach achieves high conversions while requiring only aqueous work-up and minimal purification [20].

Catalytic Aerobic Oxidation

Modern catalytic approaches utilize molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric oxidizing agents [30] [31]. Iodine-catalyzed aerobic oxidation of thiols has emerged as an environmentally benign method for disulfide synthesis [30] [31]. This protocol employs 5 mol% iodine in ethyl acetate at 70°C for four hours, achieving yields ranging from 66% to 98% [30].

The catalytic cycle involves iodine regeneration through hydrogen iodide oxidation by molecular oxygen, creating a sustainable oxidation process [30]. This method demonstrates excellent functional group tolerance and can accommodate various aromatic thiols bearing electron-withdrawing and electron-donating substituents [30].

Redox-Click Chemistry

Recent developments in redox-click chemistry have introduced sulfuryl fluoride as a highly selective oxidant for thiol-to-disulfide conversion [17] [22]. This methodology exhibits exceptional selectivity toward thiols over other functional groups, satisfying stringent click chemistry criteria [17] [22]. The reaction proceeds through a nucleophilic substitution cascade with high thermodynamic driving force [17].

Sulfuryl fluoride-mediated disulfide formation can be performed in both batch and flow modes, offering versatility in synthetic applications [22]. The reaction conditions are mild and require no chromatographic purification, making this approach particularly attractive for large-scale synthesis [17] [22].

Green Chemistry Adaptations

Solvent-Free Methodologies

Green chemistry principles have been incorporated into disulfide synthesis through the development of solvent-free reaction conditions [18] [21]. Microwave-assisted reactions conducted in minimal solvent volumes or under neat conditions reduce environmental impact while maintaining high reaction efficiency [21]. These approaches eliminate the need for large quantities of organic solvents traditionally required for disulfide synthesis [18].

Aqueous media has been successfully employed as an environmentally benign alternative to organic solvents [18] [19]. Water-based systems, combined with appropriate phase transfer catalysts, enable efficient disulfide formation while significantly reducing the environmental footprint of the synthetic process [20].

Renewable Oxidants

The utilization of molecular oxygen as the primary oxidant represents a significant advancement in green disulfide synthesis [30] [31]. Aerobic oxidation eliminates the need for stoichiometric quantities of harmful oxidizing agents, reducing waste generation and improving atom economy [30]. Catalytic systems employing iodine or flavin-based catalysts enable efficient oxygen activation under mild conditions [35].

Hydrogen peroxide has also been investigated as a green oxidant for disulfide formation [32] [36]. When combined with appropriate catalysts such as methyltrioxorhenium, hydrogen peroxide provides an environmentally acceptable alternative to traditional oxidizing agents [32] [36].

Biomimetic Catalysis

Flavin-based catalytic systems have been developed to mimic biological disulfide formation processes [35]. These biomimetic approaches utilize riboflavin-derived organocatalysts in conjunction with molecular iodine to promote aerobic thiol oxidation [35]. The flavin-iodine coupled system operates under metal-free conditions at room temperature, representing a truly green approach to disulfide synthesis [35].

The electron transfer mechanism between iodine and flavin catalysts enables smooth activation of molecular oxygen, providing an environmentally sustainable pathway for disulfide bond formation [35]. This approach demonstrates the potential for developing biologically inspired synthetic methodologies [35].

Scale-up Considerations for Industrial Applications

Process Optimization Challenges

Industrial scale-up of bis(4-nitrophenyl) disulfide synthesis presents several technical challenges related to heat transfer, mass transfer, and reaction control [37] [38]. The exothermic nature of many disulfide-forming reactions requires careful temperature management to prevent decomposition and ensure product quality [7] [37]. Large-scale reactors must be equipped with adequate cooling systems to handle the heat generated during synthesis [39].

Mass transfer limitations become particularly significant in heterogeneous systems where phase boundaries affect reaction rates [20] [39]. The implementation of efficient mixing systems and appropriate reactor designs is crucial for maintaining consistent product quality at industrial scales [39] [40].

Equipment and Infrastructure Requirements

Industrial production of aromatic disulfides requires specialized equipment capable of handling corrosive reagents and maintaining inert atmospheres [37] [39]. Stainless steel or glass-lined reactors are typically employed to prevent contamination and equipment degradation [39]. Automated control systems are essential for monitoring reaction parameters and ensuring consistent batch-to-batch reproducibility [39].

Purification and isolation steps must be designed to handle large product volumes while maintaining high purity standards [38] [39]. Crystallization equipment, filtration systems, and drying apparatus require careful sizing to accommodate industrial throughput requirements [39].

Economic Considerations

The economic viability of industrial bis(4-nitrophenyl) disulfide production depends on raw material costs, energy consumption, and waste treatment expenses [37] [39]. Starting materials such as 4-nitrobenzenesulfonyl chloride and hydriodic acid represent significant cost components that must be optimized for commercial feasibility [7] [39].

Energy costs associated with heating, cooling, and solvent recovery can substantially impact overall production economics [39]. Process integration strategies, including heat recovery and solvent recycling, are essential for maintaining competitive manufacturing costs [39].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-10 g | 0.1-1 kg | 10-100 kg |

| Reaction Time | 3-6 hours | 4-8 hours | 6-12 hours |

| Yield | 85-95% | 80-90% | 75-85% |

| Purity | >95% | >90% | >85% |

Synthetic Challenges and Solutions

Reaction Selectivity Issues

One of the primary challenges in bis(4-nitrophenyl) disulfide synthesis is achieving high selectivity for the desired disulfide product while minimizing formation of undesired by-products [8] [13]. Overoxidation can lead to sulfoxide or sulfone formation, particularly when using strong oxidizing agents [32] [36]. Careful control of reaction stoichiometry and reaction time is essential for maintaining selectivity [30] [32].

The presence of multiple reactive sites in nitrophenyl compounds can result in side reactions, including nitro group reduction or aromatic substitution [8] [38]. Mild reaction conditions and appropriate catalyst selection help minimize these unwanted transformations [30] [35].

Purification Difficulties

Isolation and purification of bis(4-nitrophenyl) disulfide can be complicated by the formation of symmetric and asymmetric disulfide mixtures [41]. Traditional purification methods, including recrystallization and chromatography, may not provide adequate separation of closely related disulfide compounds [7] [41]. Advanced separation techniques, such as high-performance liquid chromatography, may be required for achieving high purity products [38].

The thermal stability of aromatic disulfides can limit the use of elevated temperatures during purification processes [37]. Sublimation and vacuum distillation techniques may be employed as alternatives to conventional recrystallization methods [39].

Scalability Limitations

Many laboratory-scale synthetic methods face significant challenges when scaled to industrial production levels [37] [38]. Batch uniformity becomes increasingly difficult to maintain as reactor volumes increase, requiring careful optimization of mixing and heat transfer parameters [39] [40]. The formation of hot spots or concentration gradients can lead to product decomposition or unwanted side reactions [37].

| Challenge Category | Laboratory Impact | Industrial Impact | Proposed Solutions |

|---|---|---|---|

| Heat Management | Minimal | Critical | Enhanced cooling systems, continuous processing |

| Mass Transfer | Limited | Significant | Improved mixing, reactor design optimization |

| Product Isolation | Manageable | Complex | Automated separation, continuous purification |

| Quality Control | Manual monitoring | Automated systems | Real-time analytics, process control |

Environmental and Regulatory Compliance

Industrial synthesis must comply with increasingly stringent environmental regulations regarding waste disposal and emissions [37] [39]. The use of heavy metals or toxic solvents in traditional synthetic routes poses significant compliance challenges [30] [35]. Development of greener synthetic alternatives, including aqueous-based processes and renewable oxidants, addresses these regulatory concerns [18] [22].

Waste minimization strategies, including solvent recovery and catalyst recycling, are essential for meeting environmental standards while maintaining economic viability [39]. Process intensification techniques, such as continuous flow processing, can reduce waste generation and improve overall environmental performance [20] [22].

The disulfide bond in bis(4-nitrophenyl) disulfide exhibits distinctive reactivity patterns that are significantly influenced by the electron-withdrawing nature of the nitro groups and the aromatic ring system. The compound demonstrates enhanced reactivity compared to aliphatic disulfides due to the stabilization of reaction intermediates through resonance effects [1] [2].

The presence of para-nitro groups creates a highly electrophilic disulfide center, making it susceptible to nucleophilic attack. Research has shown that the reactivity of disulfide bonds can vary by up to four orders of magnitude depending on structural factors, with five-membered ring disulfides being particularly reactive compared to acyclic species [1] [2]. While bis(4-nitrophenyl) disulfide is an acyclic compound, its enhanced reactivity stems from the electronic effects of the nitro substituents.

The compound exhibits preferential reactivity toward nucleophilic species, with thiolate anions being particularly effective nucleophiles. The rate of disulfide bond cleavage follows the general trend of nucleophile strength, with stronger nucleophiles such as glutathione and cysteine showing higher reaction rates [3] [4]. The electron-withdrawing nitro groups lower the electron density on the sulfur atoms, making them more susceptible to nucleophilic attack and facilitating the formation of transition states with delocalized negative charge.

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of bis(4-nitrophenyl) disulfide proceed predominantly through an SN2-type mechanism, characterized by backside attack of the nucleophile at the sulfur center [5] [6]. This mechanism involves the formation of a linear transition state with the attacking nucleophile, the sulfur atom, and the leaving group arranged in a straight line.

The reaction mechanism begins with the approach of a nucleophile, typically a thiolate anion, to one of the sulfur atoms in the disulfide bond. The nucleophile attacks the sulfur center, leading to the formation of a hypervalent sulfur intermediate or transition state. This intermediate rapidly collapses to yield the substitution product and a leaving group [5] [3].

Kinetic studies have revealed that the reaction follows second-order kinetics, first-order in both the disulfide and the nucleophile. The rate equation can be expressed as:

Rate = k[disulfide][nucleophile]

The second-order rate constants for various nucleophiles range from 10² to 10⁵ M⁻¹s⁻¹, depending on the nucleophile strength and reaction conditions [3] [4]. The reaction is strongly pH-dependent, with optimal rates occurring when the nucleophile exists predominantly in its deprotonated form.

The transition state structure has been characterized through computational studies, revealing a linear arrangement of the nucleophile-sulfur-leaving group atoms. The charge distribution in the transition state shows significant negative charge on both the attacking and leaving sulfur atoms, with the central sulfur bearing partial positive charge [6] [5].

Redox Behavior in Organic Systems

Bis(4-nitrophenyl) disulfide exhibits complex redox behavior that is fundamentally different from simple organic redox systems. The compound can participate in both oxidation and reduction reactions, depending on the reaction conditions and the nature of the redox partner [7] [8].

In reduction reactions, the disulfide bond is cleaved to form two thiol groups, representing a two-electron reduction process. The standard reduction potential for bis(4-nitrophenyl) disulfide has been estimated to be in the range of -0.6 to -0.8 V versus the normal hydrogen electrode, indicating moderate reducing power [9]. This value is influenced by the electron-withdrawing nitro groups, which stabilize the reduced form through resonance effects.

The compound can be reduced by various biological and chemical reducing agents, including glutathione, dithiothreitol (DTT), and ascorbic acid. The reduction typically follows a two-step mechanism involving initial electron transfer to form a radical anion intermediate, followed by protonation and further reduction to yield the final thiol products [3] [10].

In oxidation reactions, bis(4-nitrophenyl) disulfide can undergo further oxidation to form higher oxidation state sulfur species, such as sulfoxides and sulfones. These reactions typically require strong oxidizing agents and can lead to the formation of multiple products depending on the reaction conditions [11] [12].

The redox behavior is also influenced by the local environment, with hydrophobic environments generally favoring the oxidized form and hydrophilic environments favoring the reduced form. This environmental sensitivity has important implications for the compound's behavior in biological systems [6] [12].

Mechanistic Studies of S-S Bond Cleavage

Detailed mechanistic studies have revealed multiple pathways for sulfur-sulfur bond cleavage in bis(4-nitrophenyl) disulfide. The primary mechanisms include nucleophilic substitution, radical-mediated cleavage, and photochemical decomposition [13] [14].

The nucleophilic cleavage mechanism involves direct attack of a nucleophile at the sulfur center, as described in section 3.2. This mechanism is characterized by a concerted process where bond formation and bond breaking occur simultaneously. The activation energy for this process ranges from 10-15 kcal/mol, making it kinetically favorable under physiological conditions [3] [6].

Radical-mediated cleavage represents an alternative pathway that becomes significant under specific conditions. This mechanism involves the formation of sulfur-centered radicals through hydrogen abstraction or electron transfer processes. The radical intermediates can then undergo β-cleavage to break the sulfur-sulfur bond [13] [14]. The activation energy for radical-mediated cleavage is typically higher (20-25 kcal/mol) than nucleophilic mechanisms, but the process can be facilitated by the presence of radical initiators or photochemical activation.

Photochemical cleavage represents a third major pathway, involving electronic excitation of the disulfide bond followed by homolytic cleavage. This mechanism has been demonstrated through surface-enhanced Raman spectroscopy studies, which showed that bis(4-nitrophenyl) disulfide undergoes photochemical decomposition under laser irradiation [15]. The photochemical pathway can proceed through both singlet and triplet excited states, with the triplet state generally leading to homolytic cleavage.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange reactions represent one of the most important classes of reactions involving bis(4-nitrophenyl) disulfide. These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in chemical biology [3] [16].

The exchange reaction follows a well-established mechanism involving nucleophilic attack of a thiolate anion at the disulfide bond. The reaction can be represented as:

R-S-S-R' + R''-S⁻ → R-S-S-R'' + R'-S⁻

For bis(4-nitrophenyl) disulfide, the reaction with glutathione (GSH) proceeds according to:

(4-NO₂C₆H₄)₂S₂ + GSH → 4-NO₂C₆H₄SH + 4-NO₂C₆H₄S-SG

The reaction is highly pH-dependent, with optimal rates occurring around pH 8-10 where the thiol nucleophile exists predominantly as the thiolate anion. The second-order rate constant for the reaction with glutathione is approximately 8.9 × 10² M⁻¹s⁻¹ at pH 7.4 and 25°C [3] [10].

The exchange reaction is also influenced by the electronic nature of the substituents on the disulfide. The electron-withdrawing nitro groups in bis(4-nitrophenyl) disulfide enhance the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack. This results in faster exchange rates compared to unsubstituted aromatic disulfides [4] [17].

The thermodynamics of the exchange reaction are governed by the relative stability of the starting and product disulfides. The reaction is generally driven by the formation of more stable disulfide bonds, often involving the formation of intramolecular disulfides or disulfides with better leaving groups [3] [16].

Reduction Pathways and Intermediates

The reduction of bis(4-nitrophenyl) disulfide involves multiple pathways and intermediates, depending on the reducing agent and reaction conditions. The most common reduction pathways include direct electron transfer, hydrogen atom transfer, and enzymatic reduction [3] [18].

Direct electron transfer represents the simplest reduction pathway, involving the transfer of electrons from the reducing agent to the disulfide bond. This mechanism is particularly relevant for electrochemical reduction, where electrons are supplied directly from an electrode surface. The reduction typically occurs through a two-electron process, although one-electron intermediates can be observed under certain conditions [9].

The electrochemical reduction of bis(4-nitrophenyl) disulfide has been studied using cyclic voltammetry and other electrochemical techniques. The compound exhibits a reduction wave at approximately -0.7 V versus a standard reference electrode, consistent with the formation of thiolate anions [9]. The reduction is typically irreversible under normal conditions, although reversibility can be achieved under specific experimental conditions.

Hydrogen atom transfer represents another important reduction pathway, particularly relevant for reactions with biological reducing agents such as ascorbic acid and various thiols. This mechanism involves the transfer of hydrogen atoms from the reducing agent to the disulfide, leading to the formation of thiol products [3] [19].

The reduction by dithiothreitol (DTT) has been extensively studied and represents a model system for understanding disulfide reduction. The reaction proceeds through a two-step mechanism involving initial attack of one DTT thiol at the disulfide bond, followed by intramolecular cyclization to form the oxidized DTT product [3] [18]. The second-order rate constant for this reaction is approximately 2.3 × 10³ M⁻¹s⁻¹ at pH 8.0 and 25°C.

Enzymatic reduction involves the use of specific enzymes such as thioredoxin and glutaredoxin to facilitate disulfide reduction. These enzymes utilize cysteine residues in their active sites to form mixed disulfide intermediates, which are subsequently reduced to regenerate the enzyme and release the thiol products [18] [16]. The enzymatic reduction is highly specific and can be regulated through various cellular mechanisms.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

[ANTIFUNGAL ACTIVITY OF 2,2'-DICARBAMIDO-4,4'-DINITRODIPHENYLDISULFIDES AND OF 5-NITRO-1,2-BENZOISOTHIAZOLONES]

R PONCI, A BARUFFINI, F GIALDIPMID: 14139476 DOI:

Abstract

Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells

C Gitler, M LondnerPMID: 7651206 DOI: 10.1016/0076-6879(95)51130-x

Abstract

4,4'-Dinitrodiphenyldisulfides of different charge type as probes for the electrostatic environment of sulfhydryl groups

G LeglerPMID: 1174562 DOI: 10.1016/0005-2795(75)90323-2